BenchChemオンラインストアへようこそ!

D-tartrate(1-)

Solid-state characterization Enantiomeric purity assessment Thermal analysis

D-tartrate(1–), the monoanionic conjugate base of D-(−)-tartaric acid (2S,3S), is the stereochemically defined resolving agent that enables selective diastereomeric salt crystallization for chiral amine resolution—as validated in industrial levocetirizine production. Its specific optical rotation of −12° (c=20, H₂O) quantitatively distinguishes it from L-(+)-tartrate (+12°) and meso-tartrate (inactive). Substituting with racemic DL-tartrate or the L-enantiomer fundamentally alters crystallization outcomes, enantioselectivity, and metabolic fate. D-tartrate-derived chiral selectors (e.g., D-DTTA) achieve up to 91% ee in single-step liquid-liquid extraction with full recyclability. For chiral HPLC method validation, D-tartrate salts provide distinct PXRD patterns (12.6°, 23.2° 2θ) ensuring batch-to-batch consistency. Specify enantiomeric purity upon ordering.

Molecular Formula C4H5O6-
Molecular Weight 149.08 g/mol
Cat. No. B1263789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-tartrate(1-)
Molecular FormulaC4H5O6-
Molecular Weight149.08 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])O)(C(=O)O)O
InChIInChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/p-1/t1-,2-/m0/s1
InChIKeyFEWJPZIEWOKRBE-LWMBPPNESA-M
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Tartrate(1-): Procurement-Relevant Physicochemical and Stereochemical Profile


D-tartrate(1-), the monoanionic conjugate base of D-(−)-tartaric acid, represents one of four stereoisomeric configurations of the tartrate scaffold defined by two chiral centers [1]. The D-(−) enantiomer (2S,3S configuration) exhibits a specific optical rotation of approximately −12° (c=20, H₂O), distinguishing it quantitatively from the L-(+)-tartrate (+12°) and meso-tartrate (optically inactive) forms [2]. At ambient temperature, D-tartaric acid dissolves at 1 g per 0.75 mL water, with a melting point range of 172–174 °C [3]. These stereospecific physicochemical parameters directly govern the compound's behavior in chiral resolution, asymmetric synthesis, and salt formation applications, making stereochemical identity a critical procurement specification rather than an interchangeable parameter.

Why Generic Tartrate Salts Cannot Substitute for D-Tartrate(1-) in Chiral-Critical Applications


Substituting D-tartrate(1-) with L-tartrate, meso-tartrate, or racemic DL-tartrate in stereoselective processes introduces quantifiable performance divergences that render generic substitution scientifically invalid. In enantioselective extraction systems, D-tartaric acid esters provide higher enantioselectivity than the corresponding L-isomer derivatives [1]. In biological systems, the metabolic fate diverges sharply: intestinal bacteria metabolize L-tartrate five times more rapidly than D-tartrate in fecal incubation models [2]. In crystalline diastereomeric salt formation for pharmaceutical resolution, the stereochemical pairing of D-tartrate with a chiral amine determines whether crystallization occurs at all, and if so, which diastereomeric salt precipitates [3]. These stereospecific divergences mean that substituting one stereoisomer for another is not a matter of minor impurity but a fundamental alteration of the chemical entity's functional identity in chiral environments.

Quantitative Differentiation Evidence: D-Tartrate(1-) vs. Closest Stereoisomeric Comparators


Melting Point Divergence: D-Tartaric Acid vs. Meso-Tartaric Acid and Racemate

D-(−)-tartaric acid exhibits a melting point range of 172–174 °C, which differs substantially from meso-tartaric acid (165–166 °C) and racemic DL-tartaric acid (210–212 °C) [1]. This 38–47 °C elevation of the racemate melting point relative to the pure D-enantiomer reflects the formation of a racemic compound with stronger intermolecular packing, a behavior confirmed by binary melting point phase diagrams and ternary phase diagrams of d-TA/water/l-TA [2].

Solid-state characterization Enantiomeric purity assessment Thermal analysis

Intestinal Bacterial Metabolism: L-Tartrate Metabolized 5× Faster than D-Tartrate

In a fecal incubation system using human intestinal bacteria, L-tartrate (the natural isomer) was metabolized five times as rapidly as D-tartrate, as measured by liberation of [¹⁴C]carbon dioxide from labeled tartrate [1]. This stereospecific metabolic divergence was confirmed in the same study, which also reported that intestinal absorption of tartrate was 18% of the oral dose in humans versus 81% in rats, with urinary excretion equivalent to 14% of the dose in humans [2].

Gastrointestinal metabolism Isomer-specific bioavailability Food additive safety

Enantioselectivity in Chiral Extraction: D-Tartrate Esters Outperform L-Isomer Derivatives

Evaluation of different L- and D-tartaric acid derivatives for enantioselective extraction of atenolol demonstrated that D-tartaric acid esters provide relatively higher enantioselectivity than the L-isomer derivatives [1]. In a separate study using (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) in eutectic solvent systems for valsartan enantiomer separation, one-step chiral extraction achieved an enantiomeric excess (ee) value of S-valsartan up to 91% under optimized conditions, with the chiral medium recyclable for at least five reuse cycles without performance degradation [2].

Enantioselective extraction Chiral resolution Asymmetric synthesis

Diastereomeric Salt Crystallization: Stereochemical Pairing Determines Precipitate Identity

In the industrial resolution of racemic cetirizine to produce levocetirizine (the pharmacologically active enantiomer), D-(−)-tartaric acid was employed to selectively crystallize the desired diastereomeric salt from the racemic mixture [1]. The stereochemical pairing of D-tartrate with the target amine enantiomer determines the solubility differential that drives selective precipitation. A systematic screening of crystallization conditions for diastereomeric salts formed by L/D-tartaric acid and L-ephedrine in water identified eight distinct salts with varying stoichiometries and hydration states, demonstrating that substituting D-tartrate for L-tartrate alters not only whether crystallization occurs but also which crystalline phase precipitates [2].

Pharmaceutical salt screening Chiral resolution Crystal engineering

Aqueous Conductivity: D-, L-, and Meso-Tartaric Acids Exhibit Equivalent Limiting Conductivity

Conductivity measurements on aqueous solutions of D-tartaric acid, L-tartaric acid, and meso-tartaric acid performed over the temperature range 278.15–308.15 K demonstrate that the equivalent limiting conductivity of the bitartrate anion, λ°(HTar⁻), is identical across all three stereoisomers within experimental uncertainty [1]. This indicates that while stereochemistry dictates solid-state and biological interactions, the ionic mobility and dissociation behavior of the tartrate anion in dilute aqueous solution are stereochemically invariant.

Solution conductivity Electrolyte characterization Ion mobility

Microbial Assimilation: L-Tartrate Utilized by 55% of Basidiomycetous Yeast Strains vs. D-Tartrate at 12%

Taxonomic profiling of tartaric acid isomer utilization by yeasts revealed that L(+)-tartrate was assimilated by 55% of basidiomycetous yeast strains tested, whereas D(−)-tartrate was utilized by only 12% of strains, and meso-tartrate by 18% [1]. This 4.6-fold difference in microbial assimilation rates reflects stereospecific recognition by enzymatic systems, with D-tartrate being a markedly poorer carbon source for the majority of yeast strains examined.

Microbial metabolism Yeast taxonomy Stereospecific carbon source utilization

Validated Application Scenarios for D-Tartrate(1-) Based on Comparative Evidence


Chiral Resolution of Racemic Pharmaceutical Intermediates via Diastereomeric Salt Formation

D-tartrate(1-) is the resolving agent of choice for isolating specific enantiomers from racemic amine-containing drug intermediates. As demonstrated in the industrial production of levocetirizine, D-(−)-tartaric acid selectively crystallizes the desired diastereomeric salt from racemic cetirizine, enabling isolation of the pharmacologically active enantiomer [1]. The stereochemical pairing specificity validated by L-ephedrine/D-tartrate crystallization screening confirms that D-tartrate yields distinct crystalline phases with predictable hydration and thermal behavior that differ fundamentally from those obtained with L-tartrate [2].

Enantioselective Liquid-Liquid Extraction for High-Value Chiral Compound Purification

D-tartaric acid-derived chiral selectors, including (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA), enable high-efficiency enantioselective extraction in liquid-liquid systems. The D-tartrate scaffold provides relatively higher enantioselectivity than L-isomer derivatives for substrates such as atenolol [1]. In eutectic solvent systems with L-menthol, D-DTTA achieves up to 91% enantiomeric excess for S-valsartan in a single extraction step, with the chiral medium fully recyclable for five reuse cycles without performance loss [3].

Pharmaceutical Salt and Co-Crystal Engineering with Controlled Hygroscopicity and Crystallinity

D-tartrate salt formation is employed to modulate the physicochemical properties of active pharmaceutical ingredients, including solubility enhancement and hygroscopicity reduction. Patent literature documents that tartrate salts of certain drug candidates exhibit 40-fold improved water solubility compared to the free base without the significant increase in hygroscopicity typically observed with phosphate salts [1]. The reproducible crystalline forms of D-tartrate salts, characterized by distinct powder X-ray diffraction patterns with defined peaks (e.g., 12.6° and 23.2° 2θ), enable robust quality control and formulation consistency [2].

Analytical Method Validation and Enantiomeric Purity Determination

D-tartrate(1-) serves as a critical reference standard and chiral additive in validated HPLC methods for enantiomeric purity determination of chiral drug substances. The D- vs. L-enantiomer differentiation is essential for methods quantifying unwanted stereoisomer impurities in pharmaceutical products such as (R)-tolterodine tartrate, where validated chiral HPLC methods can detect and quantify the (S)-isomer impurity in the (R)-enantiomer drug substance [1]. The distinct specific rotation of −12° (vs. +12° for L-tartrate) provides a rapid, non-destructive optical verification of stereochemical identity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-tartrate(1-)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.